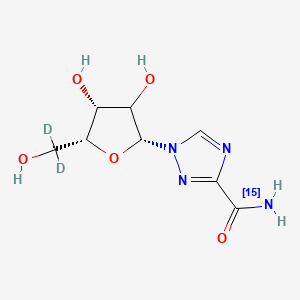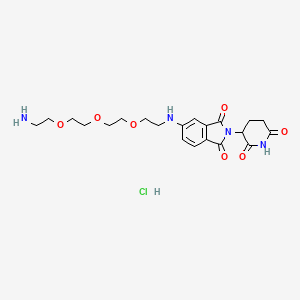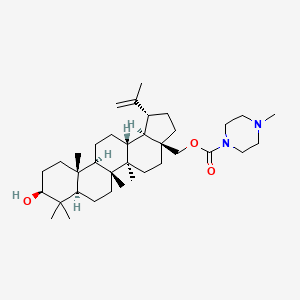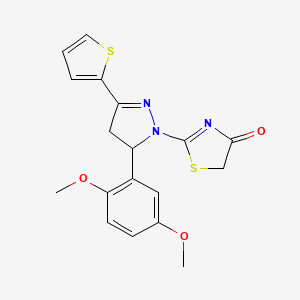
Desmethylcitalopram-d4 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desmethylcitalopram-d4 (hydrochloride) is a deuterated labeled compound of Desmethylcitalopram hydrochloride. Desmethylcitalopram is the active metabolite of Citalopram, a widely used antidepressant. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Citalopram and its metabolites .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Desmethylcitalopram-d4 (hydrochloride) involves the deuteration of Desmethylcitalopram. Deuteration is the process of replacing hydrogen atoms with deuterium, a stable isotope of hydrogen. This process is typically carried out using deuterated reagents under controlled conditions to ensure the incorporation of deuterium into the desired positions of the molecule .
Industrial Production Methods
Industrial production of Desmethylcitalopram-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to maintain the purity and stability of the compound. The final product is then purified and characterized using various analytical techniques to ensure its quality .
Analyse Chemischer Reaktionen
Types of Reactions
Desmethylcitalopram-d4 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Desmethylcitalopram-d4 (hydrochloride) can lead to the formation of various oxidized metabolites, while reduction can yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Desmethylcitalopram-d4 (hydrochloride) is used in a variety of scientific research applications, including:
Pharmacokinetic Studies: It is used to study the absorption, distribution, metabolism, and excretion of Citalopram and its metabolites.
Metabolic Profiling: It helps in understanding the metabolic pathways and identifying the metabolites of Citalopram.
Drug Development: It is used as a reference compound in the development of new antidepressants and other related drugs.
Toxicological Studies: It is used to assess the safety and potential toxic effects of Citalopram and its metabolites
Wirkmechanismus
Desmethylcitalopram-d4 (hydrochloride) functions as a selective serotonin reuptake inhibitor (SSRI), similar to its parent compound, Citalopram. It inhibits the reuptake of serotonin (5-HT) in the central nervous system, thereby increasing the levels of serotonin available for neurotransmission. This action is believed to contribute to its antidepressant effects. The compound also inhibits cytochrome P450 enzymes, specifically CYP2D6 and CYP2C19, which play a role in its metabolism .
Vergleich Mit ähnlichen Verbindungen
Desmethylcitalopram-d4 (hydrochloride) is compared with other similar compounds such as:
Desmethylcitalopram: The non-deuterated form of the compound.
Desmethylcitalopram-d3 (hydrochloride): Another deuterated form with three deuterium atoms.
Citalopram: The parent compound from which Desmethylcitalopram is derived.
Escitalopram: The S-enantiomer of Citalopram, which also has similar antidepressant effects
The uniqueness of Desmethylcitalopram-d4 (hydrochloride) lies in its deuterated nature, which provides distinct advantages in pharmacokinetic and metabolic studies due to the kinetic isotope effect. This effect can lead to differences in the rate of metabolism and excretion compared to non-deuterated compounds .
Eigenschaften
Molekularformel |
C19H20ClFN2O |
|---|---|
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
1-[3-deuterio-3-(trideuteriomethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H/i1D3,10D; |
InChI-Schlüssel |
DYIZNULSIBGJPJ-XPCSBAKCSA-N |
Isomerische SMILES |
[2H]C(CCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)NC([2H])([2H])[2H].Cl |
Kanonische SMILES |
CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-amino-9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]-1H-purin-2-one](/img/structure/B12377006.png)

![3-[(E)-2-[1-[3-[2-prop-2-enyl-4-(5-prop-2-enyl-2-propoxyphenyl)phenoxy]propyl]pyridin-1-ium-4-yl]ethenyl]-1H-indole;bromide](/img/structure/B12377011.png)




![(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoic acid](/img/structure/B12377042.png)

![(2S,4R)-4-ethyl-N-[(1R,2R)-2-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methylpyrrolidine-2-carboxamide](/img/structure/B12377064.png)

